molecular formula C9H13NO3 B1404950 7-Oxo-octahydro-isoindole-1-carboxylic acid CAS No. 1403766-51-7

7-Oxo-octahydro-isoindole-1-carboxylic acid

Cat. No. B1404950
M. Wt: 183.2 g/mol
InChI Key: DMNSDPZPAJSLEE-UHFFFAOYSA-N
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Description

7-Oxo-octahydro-isoindole-1-carboxylic acid is a chemical compound with the molecular formula C9H13NO3 and a molecular weight of 183.2 . It is also known by its CAS number 1403766-51-7 .


Synthesis Analysis

The synthesis of trans-fused octahydroisoindole-1-carboxylic acids, which are bicyclic proline analogues of potential interest in the search for new drugs, has been reported . The key synthetic precursor, methyl trans-2-(hydroxymethyl)cyclohexane-1-carboxylate, was readily prepared from inexpensive cis-cyclohexane-1,2-dicarboxylic anhydride . Both the (1S*,3aR*,7aR*)- and the (1R*,3aR*,7aR*)-octahydroisoindole-1-carboxylic acids were prepared through the Strecker reaction of methyl trans-2-formylcyclohexane-1-carboxylate .


Molecular Structure Analysis

The molecular structure of 7-Oxo-octahydro-isoindole-1-carboxylic acid consists of 9 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

The predicted boiling point of 7-Oxo-octahydro-isoindole-1-carboxylic acid is 382.6±32.0 °C . Its predicted density is 1.259±0.06 g/cm3 , and its predicted pKa is 2.46±0.20 .

Scientific Research Applications

DNA Adduct Formation and Carcinogenesis

7-Oxo-octahydro-isoindole-1-carboxylic acid derivatives are involved in DNA adduct formation, as suggested by studies on endogenous lipid peroxidation products. For instance, 7-(2-oxo-heptyl)-substituted 1,N(2)-etheno-2'-deoxyguanosine adducts, formed from reactions with fatty acid hydroperoxides, have been detected in liver tissues, implying their potential as biomarkers in early carcinogenesis phases (Kawai et al., 2002).

Anti-inflammatory and Analgesic Properties

Some derivatives of 7-Oxo-octahydro-isoindole-1-carboxylic acid exhibit anti-inflammatory and antinociceptive properties. Convolutamydine A, an oxindole derived from marine organisms, and its analogues have shown peripheral antinociceptive and anti-inflammatory effects, suggesting a role in pain management and inflammation control (Gabriel Machado de Figueiredo et al., 2013).

Metabolism and Biochemical Processes

The 7-Oxo-octahydro-isoindole-1-carboxylic acid structure is related to compounds involved in various biochemical processes. For example, L-2-Imidazolidone-4-carboxylic acid, a competitive inhibitor of 5-oxoprolinase, has implications in the metabolism of 5-oxo-L-proline, indicating its potential in studying metabolic disorders like 5-oxoprolinuria (van der Werf et al., 1973).

properties

IUPAC Name

7-oxo-1,2,3,3a,4,5,6,7a-octahydroisoindole-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c11-6-3-1-2-5-4-10-8(7(5)6)9(12)13/h5,7-8,10H,1-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNSDPZPAJSLEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNC(C2C(=O)C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901235774
Record name 1H-Isoindole-1-carboxylic acid, octahydro-7-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901235774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Oxo-octahydro-isoindole-1-carboxylic acid

CAS RN

1403766-51-7
Record name 1H-Isoindole-1-carboxylic acid, octahydro-7-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1403766-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Isoindole-1-carboxylic acid, octahydro-7-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901235774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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